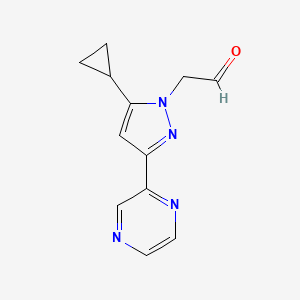

2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

描述

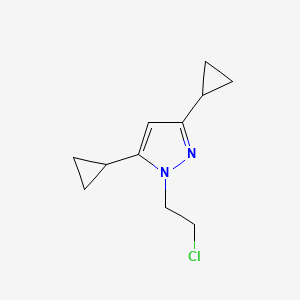

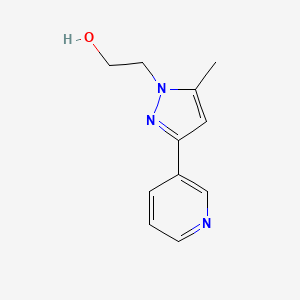

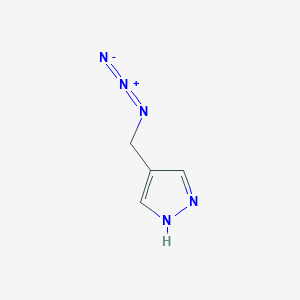

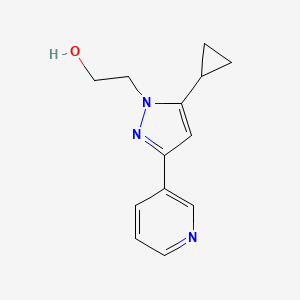

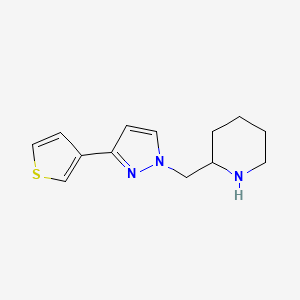

“2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound that contains a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been used in various fields such as medicinal chemistry, material science, and industrial chemistry . They are known for their diverse biological effects and are considered potential biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is complex, containing a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For instance, the Gewald reaction, a condensation reaction, can produce aminothiophene derivatives .科学研究应用

Anticancer Agents

Thiophene derivatives have been utilized in the synthesis of compounds with anticancer properties. The presence of a thiophene ring can contribute to the efficacy of these agents, potentially offering new avenues for cancer treatment .

Anti-Atherosclerotic Agents

The structural framework of thiophene is also employed in developing anti-atherosclerotic agents. These compounds can play a significant role in preventing or treating atherosclerosis, a leading cause of heart disease .

Metal Complexing Agents

Thiophene-containing compounds act as metal complexing agents. This application is crucial in various fields, including medicinal chemistry, where metal complexes can be used for diagnosis and therapy .

Insecticides Development

The synthesis of insecticides can involve thiophene derivatives. Their unique properties can lead to the development of more effective and environmentally friendly pest control solutions .

Organic Semiconductors

In the field of material science, thiophene derivatives are integral to the advancement of organic semiconductors. These materials are essential for developing flexible and lightweight electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are used in fabricating OLEDs. Their application in this area contributes to the production of high-quality displays with excellent color and brightness .

Antimicrobial Properties

Research has shown that thiophene derivatives exhibit antimicrobial properties, making them valuable in the fight against infectious diseases .

Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives are known to block voltage-gated sodium channels. This application is particularly relevant in medical treatments, such as local anesthetics used in dentistry .

未来方向

Thiophene-based analogs, such as “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine”, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

作用机制

Target of Action

The compound “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” contains a thiophene ring. Thiophene and its derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Biochemical Pathways

Thiophene derivatives have been reported to affect a wide range of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and various signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. As a general rule, compounds containing a thiophene ring are well absorbed and distributed in the body due to their lipophilic nature .

Result of Action

The cellular and molecular effects of “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” would depend on its specific targets and mode of action. Thiophene derivatives have been reported to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of thiophene derivatives can be affected by exposure to light and heat .

属性

IUPAC Name |

2-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-6-14-12(3-1)9-16-7-4-13(15-16)11-5-8-17-10-11/h4-5,7-8,10,12,14H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDQDMKBEGIUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C=CC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。